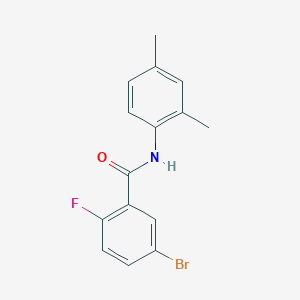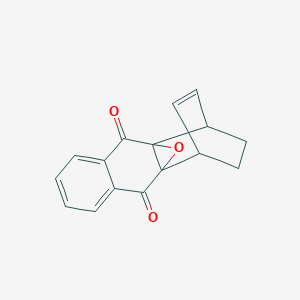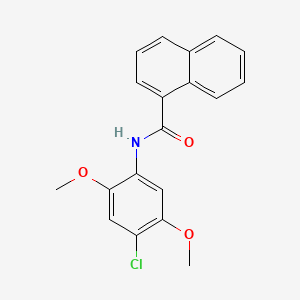
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a chemical compound that features a pyridyl group attached to an ethyl chain, which is further connected to a phthalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride typically involves the reaction of 2-(2-pyridyl)ethylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or phthalimide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction may produce N-(2-(2-Pyridyl)ethyl)phthalimidine.
Applications De Recherche Scientifique
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the phthalimide moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2-Pyridyl)ethyl)phthalimide
- N-(2-(2-Pyridyl)ethyl)phthalimidine
- 2-(2-Pyridyl)ethylamine
Uniqueness
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is unique due to its combination of a pyridyl group and a phthalimide moiety, which imparts specific chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
97174-79-3 |
|---|---|
Formule moléculaire |
C15H13ClN2O2 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
2-(2-pyridin-2-ylethyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11;/h1-7,9H,8,10H2;1H |
Clé InChI |
PCMLQTVQTUVAPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)



![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)




![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)
